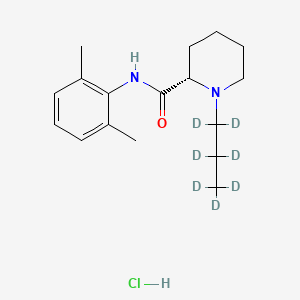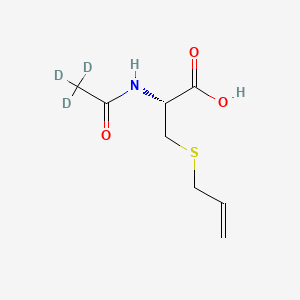![molecular formula C33H24N4O2 B565316 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid CAS No. 1797134-81-6](/img/structure/B565316.png)
4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid (4-TPA) is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in various fields. 4-TPA is a derivative of benzoic acid and is composed of two benzene rings and a trityltetrazol-5-ylphenyl group. This compound has been studied for its ability to act as an inhibitor of various enzymes, and its potential to be used in various biomedical applications.
Aplicaciones Científicas De Investigación
4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid has been studied for its potential applications in various scientific research fields. It has been found to act as an inhibitor of various enzymes, including cyclooxygenase-2, phospholipase A2, and 5-lipoxygenase. In addition, 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid has been used as a reagent in the synthesis of various compounds, such as 4-hydroxy-3-methoxybenzoic acid and 4-hydroxybenzoic acid. Furthermore, 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid has been studied for its potential applications in drug delivery systems, as well as its ability to act as a fluorescent probe for the detection of various compounds.
Mecanismo De Acción
The exact mechanism of action of 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid is not yet fully understood. However, it is believed to act as an inhibitor of various enzymes by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. In addition, 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid has been shown to interact with various proteins, thereby affecting their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid are not yet fully understood. However, it has been found to have various effects on the body, including anti-inflammatory and anti-cancer properties. In addition, 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid has been shown to have antioxidant and antiproliferative effects, as well as the ability to modulate the expression of various genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid is its ability to act as an inhibitor of various enzymes, which makes it useful for a variety of laboratory experiments. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. However, it is important to note that 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid is highly toxic and should be handled with caution.
Direcciones Futuras
Despite its potential applications, there is still much to be studied about 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in drug delivery systems and its ability to act as a fluorescent probe. Additionally, research is needed to explore the potential of 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid as a therapeutic agent for various diseases. Finally, research is needed to explore the potential of 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid as a tool for the detection of various compounds.
Métodos De Síntesis
4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid can be synthesized from a variety of starting materials, including benzoic acid, trityltetrazol-5-ylphenyl, and a variety of solvents. The reaction typically proceeds via a nucleophilic aromatic substitution reaction, wherein the trityltetrazol-5-ylphenyl group is substituted for the benzoic acid group. This reaction is typically carried out at temperatures ranging from 0 to 100°C, and can be completed in a few hours.
Propiedades
IUPAC Name |
4-[2-(2-trityltetrazol-5-yl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N4O2/c38-32(39)25-22-20-24(21-23-25)29-18-10-11-19-30(29)31-34-36-37(35-31)33(26-12-4-1-5-13-26,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-23H,(H,38,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXRLUDAOCEHAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-2-triphenylmethyltetrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)












